molecular formula C19H29N3O4S B11018053 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B11018053
M. Wt: 395.5 g/mol
InChI Key: UNFPETUDMGSPCJ-UHFFFAOYSA-N
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Description

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a cyclooctylamino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the cyclooctylamino group, and the attachment of the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclooctylamino)-4-oxobutanoic acid: Shares the cyclooctylamino group but lacks the thiazole ring and carboxylic acid group.

    2,4-Disubstituted thiazoles: Contain the thiazole ring but have different substituents at positions 2 and 4.

Uniqueness

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[4-(cyclooctylamino)-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H29N3O4S/c1-12(2)17-16(18(25)26)22-19(27-17)21-15(24)11-10-14(23)20-13-8-6-4-3-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,20,23)(H,25,26)(H,21,22,24)

InChI Key

UNFPETUDMGSPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2CCCCCCC2)C(=O)O

Origin of Product

United States

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